ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate involves a multi-step process starting from 2-ethoxycarbonyl-1H-indole-4-, 6- and 7-methanesulfonic acids. This process includes the transformation of the sulfomethyl group to a formyl function, achieved through elimination of SO2, yielding ethyl chloromethyl-1H-indole-2-carboxylates, followed by hydrolysis to ethyl hydroxymethyl-1H-indole-2-carboxylates, and finally oxidation to aldehydes. Notably, protection at N1 of the indole is not necessary during this synthesis, highlighting the efficiency and straightforward nature of the process (Pete, Szöllösy, & Szokol, 2006).
Molecular Structure Analysis
The molecular structure of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate has been characterized by various spectroscopic methods, including H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. These methods provide detailed insights into the compound's molecular geometry, electron distribution, and the spatial arrangement of its atoms, confirming its identity and purity. The orthorhombic crystal system and specific space group parameters have been identified for related compounds, offering insights into the crystalline structure and intermolecular interactions crucial for understanding its chemical behavior and reactivity (Hu et al., 2018).
Chemical Reactions and Properties
Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. It is capable of undergoing nucleophilic addition reactions due to the presence of the formyl group, which can react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. Additionally, the compound's dichloro and carboxylate groups influence its reactivity, allowing for further functionalization and modification of the indole core. These properties make it a valuable building block for the synthesis of more complex organic molecules (Fabio & Pentassuglia, 1998).
Scientific Research Applications
Synthesis of Glycine Site Antagonists : A novel synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, a related compound, was developed for the efficient preparation of thiazole derivatives as potential glycine site N-methyl-D-aspartate (NMDA) receptor antagonists. This showcases its application in medicinal chemistry (Fabio & Pentassuglia, 1998).
Intermediate for Synthesis : Ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates, a compound related to ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, have been identified as promising intermediates for the synthesis of dimeric intermediate allenes, demonstrating their utility in complex organic synthesis processes (Beccalli, Marchesini, & Pilati, 1994).
Masked Formyl Group for Organic Synthesis : A study explored a novel synthetic method for preparing 5-formyl-1H-indole-2-carboxylates using the CH2SO3H functionality as a masking formyl group. This approach can have significant applications in organic synthesis and drug discovery (Pete, Parlagh, & Tőke, 2003).
Indole Synthesis Strategy : A new strategy for indole synthesis using ethyl pyrrole-2-carboxylate as a key intermediate was developed. This led to the creation of several functionalized indoles on the benzene moiety, highlighting the flexibility and utility of these compounds in synthetic chemistry (Tani et al., 1996).
Synthesis of Cycloprop[b]indoles : A study on the irradiation of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates in ethanol demonstrated the synthesis of cycloprop[b]indoles with determined stereochemistry (Ikeda et al., 1977).
Safety And Hazards
properties
IUPAC Name |
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFILHPVBZNKVNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383501 | |
Record name | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
CAS RN |
153435-96-2 | |
Record name | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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